2,6-Dimethylhepta-2,4-dien-1-ol
Description
2,6-Dimethylhepta-2,4-dien-1-ol (CAS: Not explicitly provided in evidence) is a di-unsaturated primary alcohol characterized by conjugated double bonds at positions 2 and 4, methyl branches at carbons 2 and 6, and a hydroxyl group at position 1. This structure confers unique reactivity, particularly in cyclopropanation and oxidation reactions. It is synthetically accessible via reduction of ketones or aldehydes (e.g., NaBH₄-mediated reduction of sulfonyl derivatives) .
Properties
CAS No. |
57692-00-9 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhepta-2,4-dien-1-ol |
InChI |
InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h4-6,8,10H,7H2,1-3H3 |
InChI Key |
NHJYTPLTUCPVET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2,6-Dimethylhepta-2,4-dien-1-ol involves the redox addition of carbon tetrachloride to isobutene in the presence of ferric chloride, benzoin, and diethylamine hydrochloride. This reaction yields 3-methyl-1,1,1,3-tetrachlorobutane, which is then converted to 2,6-dimethyl-2,4,4,6-tetrachloroheptane. Treating this intermediate with ethanolic potassium hydroxide gives 2,6-dimethylhepta-1,5-dien-3-yne, which is finally hydrated using methanolic boron trifluoride in the presence of mercuric oxide and aqueous sulfuric acid to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylhepta-2,4-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are saturated alcohols.
Substitution: The major products depend on the electrophile used in the reaction.
Scientific Research Applications
2,6-Dimethylhepta-2,4-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,6-Dimethylhepta-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic addition reactions, where it acts as a nucleophile and forms covalent bonds with electrophiles. This interaction can lead to various biological effects, depending on the specific molecular targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Double Bond Position and Conjugation: The 2,4-diene system in this compound allows conjugation, enhancing stability and reactivity in cyclopropanation compared to non-conjugated isomers like 2,6-Dimethylhepta-2,6-dien-1-ol . Isomeric differences (e.g., 2,4 vs. 2,6-diene) significantly alter electronic properties and reaction pathways.
Functional Group Modifications :
- Sulfonyl derivatives (e.g., compound in ) exhibit higher electrophilicity, enabling regioselective reductions or substitutions.
- Hydrocarbon analogs (e.g., ) lack hydrogen-bonding capacity, reducing solubility in polar solvents.
Dioxane-containing derivatives () introduce steric and electronic effects, impacting metabolic stability.
Contradictions and Limitations
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